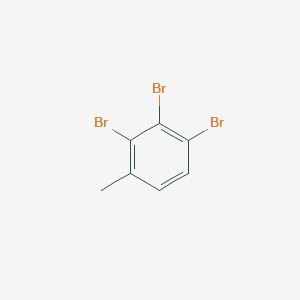

1,2,3-Tribromo-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93701-30-5 |

|---|---|

Molecular Formula |

C7H5Br3 |

Molecular Weight |

328.83 g/mol |

IUPAC Name |

1,2,3-tribromo-4-methylbenzene |

InChI |

InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

InChI Key |

MKSTYJIDBFKGJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Br)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1,2,3 Tribromo 4 Methylbenzene

Fundamental Reaction Mechanisms of Highly Brominated Toluenes

The presence of multiple bromine atoms on the toluene (B28343) ring significantly influences its reactivity. Bromine atoms are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of the resonance effect of their lone pairs. In 1,2,3-tribromo-4-methylbenzene, the sheer number of bromine atoms substantially deactivates the ring towards electrophilic attack.

Conversely, the electron-withdrawing nature of the bromine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed in electron-rich aromatic compounds like toluene. The methyl group, being an electron-donating group, slightly counteracts the deactivating effect of the bromines in electrophilic reactions and can influence the regioselectivity of both electrophilic and nucleophilic attacks.

Steric hindrance also plays a crucial role. The three contiguous bromine atoms, along with the adjacent methyl group, create a sterically crowded environment. This steric bulk can hinder the approach of reagents to certain positions on the aromatic ring, thereby influencing the regioselectivity and feasibility of reactions. For instance, substitution at the C5 position is sterically less hindered compared to the positions flanked by bromo or methyl groups.

Aromatic Substitution Reactions of the Tribrominated Phenyl Moiety

Nucleophilic Aromatic Substitution Pathways

Aromatic rings bearing multiple electron-withdrawing groups, such as the three bromine atoms in this compound, are activated towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgbyjus.comchemistrysteps.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group, in this case, a bromide ion, restores the aromaticity.

The rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups. byjus.com While bromine is not as strongly activating as a nitro group, the cumulative effect of three bromine atoms can render the ring sufficiently electrophilic to react with potent nucleophiles. The reaction would likely be most favorable at the carbon atoms bearing a bromine atom, with the regioselectivity influenced by both electronic stabilization of the Meisenheimer complex and steric accessibility.

Electrophilic Aromatic Substitution (acting as a substrate)

The heavily substituted and electron-deficient nature of the this compound ring makes it highly unreactive towards electrophilic aromatic substitution. makingmolecules.comaskthenerd.commasterorganicchemistry.com The strong deactivating inductive effect of the three bromine atoms significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by most electrophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Aryl Bromides

The carbon-bromine bonds in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds.

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. yonedalabs.comlibretexts.org Aryl bromides are common substrates for this reaction. In the case of this compound, selective or multiple couplings can be envisioned.

The reactivity of the different bromine atoms in a Suzuki-Miyaura coupling can be influenced by their steric and electronic environment. The bromine at the C1 position is flanked by two other bromine atoms, making it the most sterically hindered. The bromine at C3 is adjacent to a bromine and the methyl group, while the bromine at C2 is between two bromine atoms. It is plausible that the least sterically hindered bromine atom would react preferentially under carefully controlled conditions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product(s) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Mono-, di-, or tri-arylated methylbenzene |

This table represents a generalized Suzuki-Miyaura reaction. Specific conditions and outcomes would require experimental determination.

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the aryl bromide functionalities of this compound can participate in this transformation.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The relative reactivity of the C-Br bonds would again be a key factor in determining the product distribution, with steric hindrance playing a significant role. Selective mono-alkynylation could potentially be achieved at the least sterically encumbered bromine atom.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Potential Product(s) |

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Mono-, di-, or tri-alkynylated methylbenzene |

This table represents a generalized Sonogashira reaction. Specific conditions and outcomes would require experimental determination.

Heck and Stille Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. Both the Heck and Stille reactions utilize a palladium catalyst to couple an organohalide with another reactant. For a substrate like this compound, the aryl-bromide bonds serve as reactive handles for these transformations.

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org The general applicability of the Heck reaction to aryl bromides suggests that this compound would be a viable substrate. organic-chemistry.org Given the three non-equivalent bromine atoms, regioselectivity could be a factor, potentially influenced by steric hindrance and electronic effects.

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation from the organotin reagent to the palladium center, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The reaction of this compound with various organostannanes could provide access to a range of derivatives, such as poly-arylated or alkylated benzene (B151609) compounds. rsc.orguwindsor.ca

Below is a table summarizing typical conditions for these reactions with generic aryl bromides, which would be applicable to this compound.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Coupling Partner | Solvent |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | Alkene (e.g., Styrene, Acrylate) | DMF, Toluene |

| Stille Reaction | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Not required | Organostannane (e.g., R-SnBu₃) | Toluene, THF, Dioxane |

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org

For this compound, a sequential or selective amination could be envisioned, allowing for the introduction of one or more amino groups onto the benzene ring. The reaction's outcome would depend on the stoichiometry of the amine and the specific reaction conditions employed.

| Parameter | Typical Reagents and Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | X-Phos, S-Phos, BINAP, DPPF |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Amine Partner | Primary amines, Secondary amines, Ammonia equivalents |

| Solvent | Toluene, Dioxane, THF |

Functional Group Interconversions Involving the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification.

Alkyl groups attached to an aromatic ring, known as benzylic positions, are susceptible to oxidation. libretexts.org The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. A common method involves heating the compound under reflux with an alkaline solution of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com Under these vigorous conditions, the alkyl chain is converted to a carboxyl group (-COOH), which, after acidification, would yield 2,3,4-tribromobenzoic acid. This transformation converts the electron-donating methyl group into a meta-directing, electron-withdrawing carboxylic acid group. masterorganicchemistry.com Milder conditions or specific reagents would be required to stop the oxidation at the aldehyde stage.

The benzylic position is also reactive towards free-radical halogenation. khanacademy.org N-Bromosuccinimide (NBS) is the reagent of choice for selectively brominating the carbon adjacent to an aromatic ring, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.comyoutube.com This reaction is typically initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds via a benzylic radical intermediate, which is stabilized by resonance with the benzene ring. youtube.com Applying this reaction to this compound would be expected to yield 1,2,3-Tribromo-4-(bromomethyl)benzene, introducing a new reactive site for subsequent nucleophilic substitution reactions.

| Transformation | Reagent(s) | Typical Conditions | Product Functional Group |

| Oxidation | KMnO₄, Na₂CO₃, then H₂SO₄ | Heat under reflux | Carboxylic Acid (-COOH) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Heat in CCl₄ or other inert solvent | Benzyl Bromide (-CH₂Br) |

Reduction Chemistry of Brominated Aromatic Systems

The bromine atoms on the aromatic ring can be removed through reduction, a process known as hydrodebromination. This transformation can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base like sodium acetate (B1210297) is often added to neutralize the hydrogen bromide (HBr) that is formed during the reaction. Depending on the reaction conditions (pressure, temperature, catalyst loading), it may be possible to achieve selective removal of some bromine atoms or complete reduction to form toluene. Other reducing systems, such as zinc dust in acetic acid, can also be employed for the reduction of aryl halides.

Spectroscopic and Structural Characterization of 1,2,3 Tribromo 4 Methylbenzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers additional structural clues. For halogenated compounds like 1,2,3-Tribromo-4-methylbenzene, MS is particularly informative due to the characteristic isotopic signatures of bromine.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass and, subsequently, its elemental formula. The molecular formula of this compound is C₇H₅Br₃.

A critical diagnostic feature is the isotopic pattern generated by bromine's two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). A molecule containing three bromine atoms will exhibit a distinctive molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive fingerprint for a tribrominated species.

HRMS analysis confirms the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.

| Ion Formula | Calculated Exact Mass | Reported Experimental Mass |

|---|---|---|

| [C₇H₅⁷⁹Br₃]⁺ | 325.7941 | 325.7938 |

Electrospray ionization (ESI) is a soft ionization technique typically used for polar and large molecules. For a neutral, nonpolar compound like this compound, direct ionization via ESI is inefficient. However, it can be observed as an adduct with cations present in the solvent, such as sodium ([M+Na]⁺) or, less commonly, as a protonated molecule ([M+H]⁺).

When analyzed via ESI-MS, the compound would be expected to produce an ion cluster corresponding to the adduct. For example, the sodium adduct [C₇H₅Br₃+Na]⁺ would appear as a cluster of peaks centered around m/z 349. The isotopic distribution would again show the characteristic 1:3:3:1 pattern for a tribrominated species (m/z ~349, 351, 353, 355). While other ionization methods like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) are more conventional for this type of analyte and produce more extensive fragmentation, ESI-MS can successfully confirm the molecular weight via adduct formation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. These methods probe the distinct vibrational modes of the molecule's chemical bonds.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrations of particular functional groups. While a dedicated, fully assigned experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on data from analogous brominated and methylated benzene (B151609) derivatives. nih.govnist.govresearchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (–CH₃) will exhibit symmetric and asymmetric stretching vibrations, usually found between 2980-2870 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring skeleton occur in the 1600-1450 cm⁻¹ range. The substitution pattern affects the intensity and position of these bands.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern and are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-Br Stretching: The carbon-bromine stretching vibrations are a key feature. Due to the heavy mass of bromine, these bands appear at lower frequencies, typically in the 700-500 cm⁻¹ range. The presence of three adjacent bromine atoms would likely result in complex, coupled vibrations in this region.

Different IR techniques like Attenuated Total Reflectance (ATR) for solids or liquids, and vapor phase IR for volatile compounds, can be employed to obtain spectra under various conditions. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2980 - 2870 | Methyl Group (–CH₃) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-H Bending | 1300 - 1000 (in-plane), 900 - 675 (out-of-plane) | Aromatic C-H |

| C-Br Stretch | 700 - 500 | Bromo-substituent |

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the aromatic ring and the C-Br bonds would be expected to produce strong Raman signals. researchgate.netbeilstein-journals.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. ansys.comsilmeco.com This enhancement arises primarily from localized surface plasmon resonance on the metal surface. ansys.commdpi.com While specific SERS studies on this compound are limited, the technique is well-suited for detecting trace amounts of such aromatic compounds. researchgate.net The orientation of the molecule on the metal surface can be inferred from which vibrational modes are most strongly enhanced. For an aromatic molecule, if ring breathing modes are strongly enhanced, it suggests a flat or tilted orientation on the surface. researchgate.net

Table 2: Expected Raman Shifts for Key Functional Groups

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic Ring Breathing | ~1000 | Often a sharp, intense peak. |

| Aromatic C=C Stretch | 1600 - 1550 | Strong signal characteristic of the benzene ring. |

| C-Br Stretch | 700 - 500 | Strong signal due to the polarizability of the C-Br bond. |

| Aromatic C-H Stretch | 3100 - 3000 | Generally weaker than C=C stretching in Raman. |

X-ray Crystallography for Solid-State Molecular Architecture

Although a specific crystal structure determination for this compound has not been found in a broad survey of scientific literature, analysis of related brominated aromatic compounds provides insight into the likely structural features. For instance, the crystal structures of other brominated benzenes are often heavily influenced by halogen bonding (Br···Br) and Br···π interactions. researchgate.net These non-covalent interactions would play a crucial role in the molecular packing of this compound, dictating its crystal symmetry (space group) and unit cell dimensions.

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the molecular symmetry and packing arrangement. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular connectivity and reveals any steric strain. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Describes the 3D shape and orientation of substituents. |

| Intermolecular Interactions | Distances and geometries of non-covalent contacts like Br···Br and C-H···π. | Explains the forces holding the crystal lattice together. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, primarily the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π transitions within the benzene ring.

The benzene ring itself has characteristic absorption bands, which are modified by substituents. The addition of bromine atoms and a methyl group to the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the influence of the substituents' lone pairs and inductive effects on the energy of the π molecular orbitals. msu.edu The photophysical properties, such as fluorescence, are also dependent on the nature of the electronic excited states. researchgate.netlookchem.com

While detailed photophysical data for this specific isomer is scarce, related compounds provide a basis for prediction. For example, the UV-Vis spectrum of (4RS,5RS)-3-(4-methylphenyl)-4-nitro-5-tribromomethyl-2-isoxazoline shows a maximum absorption (λmax) at 265 nm in methanol, which is influenced by its substituted aromatic ring. mdpi.com Similar π → π* transitions would be expected for this compound, likely occurring in the 250-290 nm range.

Table 4: Predicted UV-Vis Absorption and Electronic Transitions

| Transition Type | Typical Wavelength Range (nm) | Chromophore |

| π → π | 250 - 290 | Substituted Benzene Ring |

| n → π | > 280 (if applicable) | Bromine lone pairs (often weak and masked by π → π* bands) |

Computational Chemistry and Theoretical Investigations of 1,2,3 Tribromo 4 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. It is frequently used to predict a wide array of molecular properties with a good balance of accuracy and computational cost.

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are highly effective in predicting the three-dimensional arrangement of atoms in a molecule. For 1,2,3-tribromo-4-methylbenzene, the primary geometric parameters of interest are the bond lengths and angles of the benzene (B151609) ring and its substituents. Due to the presence of three bulky bromine atoms and a methyl group on adjacent carbons, steric hindrance can lead to distortions from a perfectly planar benzene ring.

Computational studies on similar polysubstituted benzenes have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict these structural parameters. researchgate.net The calculations would likely reveal slight out-of-plane bending of the C-Br and C-C bonds to alleviate steric strain. Conformational analysis would primarily focus on the orientation of the methyl group's hydrogen atoms relative to the adjacent bromine atom. While rotation around the C-C bond of the methyl group is generally facile, there might be a preferred low-energy conformation.

| Parameter | Predicted Value (DFT) |

| C-C (ring) bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-C-C (ring) bond angle | ~120° (with distortions) |

| C-C-Br bond angle | ~120° (with distortions) |

| Note: These are typical values and would be precisely determined by a specific DFT calculation. |

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT is widely used to compute spectroscopic data that can be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govrsc.org For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The ¹H NMR spectrum would be simple, showing a singlet for the methyl protons and likely two distinct signals for the two aromatic protons. The calculated shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the methyl group. libretexts.org

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net These calculations can help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C-Br stretching, and ring deformation modes. scirp.org Anharmonic calculations often provide better agreement with experimental frequencies than harmonic ones. researchgate.net

| Parameter | Predicted Value (DFT/GIAO) | Experimental Range |

| ¹H NMR (aromatic H) | 7.0-8.0 ppm | 6.5–8.0 ppm libretexts.org |

| ¹H NMR (methyl H) | 2.3-2.6 ppm | 2.4–2.7 ppm libretexts.org |

| ¹³C NMR (brominated C) | 120-130 ppm | - |

| ¹³C NMR (methylated C) | 135-145 ppm | - |

| IR Freq (C-Br stretch) | 500-600 cm⁻¹ | - |

| IR Freq (C-H stretch, aromatic) | 3000-3100 cm⁻¹ | 3000 - 3100 cm⁻¹ scirp.org |

| Note: These are illustrative predictions. Actual values depend on the level of theory and solvent modeling. |

Elucidation of Reaction Mechanisms and Transition States

DFT is a valuable tool for investigating reaction mechanisms by locating and characterizing transition states and intermediates. For reactions involving this compound, such as further electrophilic substitution or nucleophilic substitution, DFT can map out the potential energy surface.

For instance, in a hypothetical further bromination reaction, DFT could be used to determine the relative energies of the transition states for substitution at the remaining open positions on the aromatic ring. This would provide insight into the regioselectivity of the reaction. The formation of the sigma complex (arenium ion) is generally the rate-determining step in electrophilic aromatic substitution, and its stability, as calculated by DFT, is a key indicator of the reaction pathway. diva-portal.org

Analysis of Bond Dissociation Energies and Stability

The stability of a molecule can be assessed through various computational metrics, including the calculation of bond dissociation energies (BDEs). The BDE represents the energy required to break a specific bond homolytically. For this compound, calculating the C-Br and C-H (of the methyl group) BDEs can provide insights into its potential reactivity in radical reactions. askfilo.comvaia.com

Generally, the C-H bonds at the benzylic position (the methyl group) are weaker than the C-H bonds on the aromatic ring. oregonstate.educhegg.com DFT calculations can quantify this difference. The stability of the resulting radicals is a key factor determining the BDE. The BDEs for the C-Br bonds would indicate which bromine atom is most susceptible to cleavage.

| Bond | Predicted BDE (kcal/mol) |

| C-H (methyl) | ~88 |

| C-H (aromatic) | ~110 |

| C-Br | ~70-80 |

| Note: These are approximate values based on related compounds. oregonstate.eduucsb.edu |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.

The calculations would likely predict π → π* transitions, which are characteristic of aromatic compounds. inchem.orgwho.int The substitution pattern, with both electron-withdrawing bromine atoms and an electron-donating methyl group, will influence the energies of the molecular orbitals and thus the wavelengths of these transitions. The introduction of bromine atoms is known to cause a shift in the absorption maximum towards the visible region. inchem.orgwho.int

Ab Initio Approaches for Predicting Regioselectivity in Electrophilic Bromination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a highly accurate description of chemical reactions. In the context of the electrophilic bromination of a substituted toluene (B28343) leading to a product like this compound, these methods are particularly useful for predicting regioselectivity.

The regioselectivity of electrophilic aromatic substitution is determined by the relative stability of the intermediate arenium ions (sigma complexes) formed upon attack of the electrophile (e.g., Br⁺) at different positions on the aromatic ring. mdpi.com Ab initio calculations can be used to compute the energies of these intermediates. The position that leads to the most stable intermediate is the preferred site of substitution. mdpi.comresearchgate.net For an existing substituted benzene, the directing effects of the substituents play a crucial role. The methyl group is an ortho-, para-director, while bromine is also an ortho-, para-director, though deactivating. Computational models can quantify these competing effects to predict the most likely position for subsequent bromination. rsc.orgnsf.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the complex intermolecular interactions of this compound at an atomistic level. kashanu.ac.ir These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into both the structural and dynamic properties of the system. The accuracy of these simulations hinges on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. github.io

For halogenated aromatic compounds like this compound, intermolecular forces are a complex interplay of van der Waals forces, electrostatic interactions, and halogen bonding. The three bromine atoms, being highly polarizable, can participate in halogen bonds, a type of noncovalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. arxiv.org The methyl group, in contrast, contributes to hydrophobic interactions.

MD simulations can elucidate how these varied interactions dictate the condensed-phase behavior of this compound. By analyzing radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom, researchers can quantify the strength and nature of intermolecular contacts. researchgate.net For instance, RDFs between bromine atoms on neighboring molecules can reveal the prevalence and geometry of halogen bonding. Similarly, RDFs between the methyl groups and other parts of the molecules can shed light on the packing and orientation driven by hydrophobic effects.

The computational framework for such simulations typically involves defining a simulation box containing multiple molecules of this compound, often with periodic boundary conditions to mimic a bulk system. kashanu.ac.ir The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data for analysis. The choice of force field is critical; specialized force fields that accurately model halogen bonding, such as those incorporating a polarizable ellipsoidal model for halogen atoms, can provide more realistic descriptions. arxiv.org

Table 1: Key Parameters and Outputs of a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy of the system. | AMBER, CHARMM with custom halogen parameters, or specialized force fields like PEff. github.ioarxiv.org |

| Simulation Box | A cubic or rectangular cell containing the molecules. | Typically contains hundreds to thousands of molecules. |

| Ensemble | Statistical mechanics framework for the simulation. | NPT (constant Number of particles, Pressure, and Temperature). kashanu.ac.ir |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C). |

| Pressure | The pressure at which the simulation is run. | 1 atm. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs). |

| Primary Output | Trajectory files containing atomic coordinates over time. | |

| Analyzed Properties | Structural and dynamic information derived from trajectories. | Radial Distribution Functions (RDFs), diffusion coefficients, density. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. For a compound like this compound, QSAR can be employed to predict its persistence, bioaccumulation potential, and toxicity in the environment, thereby aiding in risk assessment without the need for extensive experimental testing. europa.eu

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., biodegradability, toxicity) is compiled. osti.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For predicting the environmental fate of this compound, relevant QSAR models would focus on endpoints such as:

Biodegradation: The susceptibility of the compound to microbial breakdown. The presence of multiple bromine atoms generally decreases the rate of biodegradation.

Bioaccumulation: The potential for the compound to accumulate in living organisms. This is often correlated with the octanol-water partition coefficient (logP), which can be predicted by QSAR models. osti.gov

Toxicity: The adverse effects on aquatic organisms or other species. Descriptors related to the electronic properties and reactivity of the molecule can be important for predicting toxicity. sciepub.com

The reactivity of this compound can also be investigated using QSAR. For instance, models can be developed to predict its susceptibility to atmospheric degradation by hydroxyl radicals or its potential for reductive debromination. researchgate.net Quantum-chemically computed parameters, such as bond dissociation energies and activation energies for specific reactions, can serve as powerful descriptors in such QSAR models. nih.gov

Table 2: Examples of Molecular Descriptors and Their Relevance in QSAR Models for this compound

| Descriptor Type | Example Descriptor | Relevance to Environmental Fate and Reactivity |

| Constitutional | Molecular Weight | Influences transport properties and can be correlated with bioaccumulation. |

| Topological | Wiener Index | Describes molecular branching, which can affect bioavailability and degradation rates. |

| Geometrical | Molecular Surface Area | Relates to the potential for interaction with biological membranes and enzymes. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital can indicate susceptibility to nucleophilic attack and reductive processes. researchgate.net |

| Quantum-Chemical | Hirshfeld Charges | Can be used to rationalize the reactivity of different sites on the benzene ring in electrophilic substitution reactions. acs.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key predictor of bioaccumulation potential. osti.gov |

Environmental Chemistry and Fate of Brominated Toluencs, with a Focus on 1,2,3 Tribromo 4 Methylbenzene

Environmental Occurrence and Distribution Across Various Matrices

Brominated flame retardants are recognized as environmental pollutants due to their widespread use and persistence. mdpi.com Their chemical properties, particularly their lipophilicity and resistance to degradation, lead to their distribution across all major environmental compartments. mdpi.com

While specific atmospheric concentrations for 1,2,3-tribromo-4-methylbenzene are not documented, the detection of other brominated toluenes in remote regions suggests that these compounds can undergo atmospheric transport. For instance, pentabromotoluene (B47190) (PBT) has been detected in the plasma and eggs of glaucous gulls in the Norwegian Arctic. miljodirektoratet.no The presence of such compounds in Arctic biota implies that they, or the particles they are adsorbed to, can be transported over long distances from their sources. miljodirektoratet.no This transport is a known characteristic of many persistent organic pollutants. diva-portal.org

The presence of brominated toluenes in aqueous systems is often linked to industrial and municipal wastewater discharges. Early studies in Sweden detected pentabromotoluene and isomers of tetrabromotoluene in sewage sludge from wastewater treatment plants, indicating their entry into the aquatic environment. miljodirektoratet.no Due to their hydrophobic nature, compounds like brominated toluenes are expected to adsorb strongly to suspended solids and sediment in water. mdpi.com

Soil and sediment act as significant sinks for persistent, hydrophobic compounds like brominated toluenes. mdpi.com Atmospheric deposition and runoff are primary pathways for their accumulation in these compartments. A screening of sediment samples from the Elbe river in Germany and its tributaries revealed the presence of pentabromotoluene at concentrations ranging from less than 1 to 25 ng/g dry weight. miljodirektoratet.no This detection confirms the accumulation of brominated toluenes in riverine sediments, reflecting contamination within the catchment area. miljodirektoratet.no

Table 1: Concentration of Pentabromotoluene (PBT) in Environmental Sediment

| Environmental Matrix | Location | Concentration (ng/g dry wt) | Source |

|---|

The lipophilic nature of brominated toluenes facilitates their bioaccumulation in the fatty tissues of organisms and biomagnification through food webs. mdpi.com Studies on pentabromotoluene (PBT) have provided specific metrics for its bioaccumulation potential. Laboratory experiments with rainbow trout determined a bioconcentration factor (BCF) of 270 and a whole-body half-life of 13 to 23 days. miljodirektoratet.no

Field observations further support the bioaccumulation of these compounds. PBT was detected in herring gull eggs from the Great Lakes region of North America and in glaucous gull eggs and plasma from the Norwegian Arctic. miljodirektoratet.no Furthermore, a study on waterbirds from an e-waste recycling region in South China found that levels of PBT were significantly correlated with the trophic level (indicated by δ¹⁵N signatures), demonstrating its potential for biomagnification in avian food chains. nih.gov

Table 2: Bioaccumulation Data for Pentabromotoluene (PBT)

| Species | Location/Study Type | Matrix | Concentration / Metric | Source |

|---|---|---|---|---|

| Rainbow Trout | Laboratory Study | Whole-body | BCF: 270; Half-life: 13-23 days | miljodirektoratet.no |

| Herring Gull | Great Lakes, North America | Egg pools | 0.004 – 0.02 ng/g wet wt | miljodirektoratet.no |

| Glaucous Gull | Norwegian Arctic | Egg yolk | [<="">3] | |

| Glaucous Gull | Norwegian Arctic | Plasma | [<="">3] |

Environmental Transformation and Degradation Pathways

Brominated toluenes are generally persistent in the environment; however, they can undergo transformation processes, with photodegradation being a notable pathway. miljodirektoratet.no

Photodegradation, or the breakdown of chemical compounds by light, is a key environmental fate process for many brominated flame retardants. This process typically involves the breaking of carbon-bromine bonds, leading to less brominated, and sometimes more toxic, degradation products.

A study on the photodegradation of pentabromotoluene (PBT) in an n-hexane solvent provides insight into the kinetics of this process. The degradation was found to follow pseudo-first-order kinetics, with the rate being highly dependent on the wavelength of the light source. The shortest half-life and fastest degradation occurred under UV light with a broad spectrum (180–400 nm), indicating that ultraviolet radiation is the primary driver of photolysis for this compound. The degradation rate under this full spectrum was approximately 19 to 31 times faster than under visible light (400–700 nm).

Table 3: Photodegradation Kinetics of Pentabromotoluene (PBT) in n-Hexane

| Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t₁₂, min) |

|---|---|---|

| 180 ~ 400 | 0.192 | 3.85 |

| 334 ~ 365 | 0.046 | 15.12 |

Data derived from a study on PBT at an initial concentration of 1 mg/L.

The mechanism of photodegradation for brominated aromatics like this compound is expected to involve reductive debromination, where bromine atoms are sequentially removed from the benzene (B151609) ring.

Biodegradation Processes and Microbial Catalysis

The environmental persistence of this compound is significantly influenced by its susceptibility to microbial degradation. While specific studies on the biodegradation of this compound are limited, research on analogous brominated and chlorinated toluenes provides valuable insights into the potential pathways and microbial players involved.

Aerobic biodegradation of aromatic compounds, including toluenes, is often initiated by oxygenase enzymes. nih.govresearchgate.net For toluene (B28343) and its derivatives, degradation can proceed via several pathways, including dioxygenation of the aromatic ring or oxidation of the methyl group. nih.govresearchgate.net For instance, Pseudomonas putida F1 utilizes a toluene 2,3-dioxygenase to initiate degradation, while other bacteria, such as Ralstonia pickettii PKO1 and Burkholderia cepacia G4, employ monooxygenases that attack different positions on the aromatic ring. nih.gov These initial oxidative steps lead to the formation of catechols, which are then subject to ring cleavage and further metabolism. nih.gov It is plausible that similar enzymatic machinery could be adapted by soil and water microorganisms to degrade this compound. The presence of bromine substituents, however, can influence the rate and feasibility of these reactions.

The table below summarizes potential microbial degradation pathways for aromatic compounds, which may be relevant to this compound.

| Microorganism/Enzyme System | Degradation Pathway | Initial Reaction | Key Intermediates | Reference |

| Pseudomonas putida F1 | Toluene degradation | Toluene 2,3-dioxygenase | 3-Methylcatechol | nih.gov |

| Ralstonia pickettii PKO1 | Toluene degradation | Toluene 3-monooxygenase | m-Cresol, 3-Methylcatechol | nih.gov |

| Burkholderia cepacia G4 | Toluene degradation | Toluene 2-monooxygenase | o-Cresol, 3-Methylcatechol | nih.gov |

| Pseudomonas putida mt-2 | Toluene degradation | Methyl group hydroxylation | Not specified | researchgate.net |

| Fungal VCPO from C. inaequalis | Bromination/Oxidation | Electrophilic oxidation | Not specified | researchgate.net |

Abiotic Hydrolysis Considerations

Abiotic hydrolysis is a chemical degradation process that can occur in the environment without the involvement of microorganisms. It involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For many halogenated aromatic compounds, the rate of hydrolysis is often slow under typical environmental conditions (neutral pH and ambient temperature).

The structure of this compound, with bromine atoms directly attached to a stable benzene ring, suggests a low susceptibility to hydrolysis. Aromatic halides are generally resistant to hydrolysis due to the strength of the carbon-halogen bond and the stability of the aromatic system. For hydrolysis to occur, a nucleophilic substitution reaction would be required, which is not favored for aryl halides unless activated by strong electron-withdrawing groups.

While specific experimental data on the hydrolysis of this compound is not available in the reviewed literature, information on similar compounds, such as 1,2,4-tribromo-3,5,6-trichlorobenzene, indicates that they are not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups. nih.gov The environmental persistence of such compounds is therefore more likely to be governed by other processes like biodegradation or photolysis.

The following table summarizes the general considerations for the abiotic hydrolysis of this compound based on the properties of similar compounds.

| Parameter | Consideration | Rationale | Reference |

| Susceptibility to Hydrolysis | Low | Aromatic halides are generally resistant to nucleophilic substitution by water. | nih.gov |

| Influence of pH | Likely minimal under typical environmental conditions | Extreme pH values could potentially increase the rate, but this is not expected to be a significant pathway. | |

| Influence of Temperature | Rate would increase with temperature | As with most chemical reactions, higher temperatures would increase the kinetic energy of molecules. | |

| Primary Degradation Pathway | Unlikely to be a major environmental fate process | Biodegradation and photolysis are expected to be more significant degradation pathways. |

Source Apportionment and Emission Pathways from Anthropogenic Activities

This compound and other brominated toluenes can enter the environment through various anthropogenic activities, primarily related to their production and use as chemical intermediates and in commercial products. wur.nlmiljodirektoratet.no Although specific emission data for this compound is scarce, the emission pathways for brominated flame retardants (BFRs) in general can provide a model for understanding its potential release into the environment.

The production of brominated compounds can lead to emissions through industrial discharges and volatilization. wur.nl During the manufacturing process, there is a potential for the release of the target compound, by-products, and unreacted starting materials into wastewater and the atmosphere. If this compound is used as an intermediate in the synthesis of other chemicals, similar emission scenarios would apply at the user's facility.

A significant source of BFRs in the environment is their incorporation into consumer and industrial products to reduce flammability. miljodirektoratet.noresearchgate.net These products include plastics, electronic equipment, textiles, and building materials. miljodirektoratet.no Over the lifetime of these products, the brominated compounds can be released into the indoor and outdoor environment through volatilization, leaching, and abrasion. nih.govcopernicus.org For example, emissions can occur during the application or immediate use of products, as well as over longer timescales through weathering, deterioration, and eventual disposal. copernicus.org

Waste disposal sites and recycling facilities for electronic waste (WEEE) are also recognized as important sources of BFRs in the environment. researchgate.net During recycling processes, the mechanical and thermal treatment of plastics containing BFRs can lead to the release of these compounds and their degradation products. nih.gov

The following table outlines the potential anthropogenic sources and emission pathways for this compound.

| Source Category | Specific Source | Emission Pathway | Reference |

| Industrial Production | Chemical manufacturing plants | Wastewater discharge, atmospheric emissions, solid waste | wur.nl |

| Industrial Use | Synthesis of other chemicals | Wastewater discharge, atmospheric emissions | |

| Commercial Products | Plastics, electronics, textiles (if used as a flame retardant) | Volatilization from products, leaching, dust formation | miljodirektoratet.nonih.gov |

| Waste Management | Landfills, incineration, e-waste recycling | Leachate, atmospheric emissions, release of contaminated particles | researchgate.netnih.gov |

Development of Analytical Methods for Environmental Monitoring (General)

The effective monitoring of this compound and other brominated toluenes in various environmental matrices requires sensitive and selective analytical methods. researchgate.netmdpi.com The general approach for analyzing such semi-volatile organic compounds involves sample collection, extraction, clean-up, and instrumental analysis. researchgate.netwho.int

Sample Preparation: For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comfrontiersin.org LLE utilizes organic solvents like hexane (B92381) or dichloromethane (B109758) to partition the analytes from the aqueous phase. frontiersin.org SPE employs a solid sorbent material to adsorb the compounds of interest, which are then eluted with a small volume of solvent. For solid samples such as soil, sediment, and dust, Soxhlet extraction and ultrasonic-assisted extraction (UAE) are frequently used. researchgate.net

Clean-up: Environmental extracts are often complex and require a clean-up step to remove interfering substances before instrumental analysis. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) or alumina. researchgate.net

Instrumental Analysis: Gas chromatography (GC) coupled with a mass spectrometer (MS) is the most widely used technique for the analysis of brominated toluenes and other BFRs. researchgate.netmdpi.com GC-MS provides excellent separation and identification capabilities. mdpi.com For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is an alternative for more polar or thermally labile brominated compounds. mdpi.com

The following table provides a general overview of the analytical methods applicable to the environmental monitoring of brominated toluenes.

| Analytical Step | Technique | Description | Application | Reference |

| Extraction (Water) | Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. | Water, wastewater | mdpi.comfrontiersin.org |

| Extraction (Water) | Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution with a solvent. | Water, wastewater | mdpi.comfrontiersin.org |

| Extraction (Solids) | Soxhlet Extraction | Continuous extraction of analytes from a solid matrix using a recycling solvent. | Soil, sediment, dust | researchgate.net |

| Extraction (Solids) | Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent. | Soil, sediment, dust | researchgate.net |

| Clean-up | Column Chromatography | Separation of analytes from interferences using a column packed with an adsorbent (e.g., silica, alumina). | Complex environmental extracts | researchgate.net |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Broad range of BFRs | researchgate.netmdpi.com |

| Analysis | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides higher selectivity and sensitivity by performing two stages of mass analysis. | Trace-level analysis in complex matrices | mdpi.com |

| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Suitable for polar and thermally labile compounds that are not amenable to GC analysis. | Certain classes of BFRs (e.g., HBCDD) | mdpi.com |

Advanced Applications of 1,2,3 Tribromo 4 Methylbenzene in Organic Synthesis and Materials Science

1,2,3-Tribromo-4-methylbenzene as a Versatile Building Block in Complex Chemical Synthesis

Despite its potential utility as a starting material or intermediate, searches for the specific use of this compound in several key areas of complex chemical synthesis have not yielded significant results. The strategic placement of three bromine atoms and a methyl group on the benzene (B151609) ring could theoretically offer multiple reaction sites for further functionalization, making it an interesting candidate for constructing complex molecular architectures. However, the practical application of this potential appears to be undocumented in the reviewed literature.

Precursor in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

A thorough review of scientific databases and chemical literature did not uncover any specific instances of this compound being utilized as a precursor for the synthesis of pharmaceutical intermediates or agrochemicals. While brominated aromatic compounds are a common feature in many bioactive molecules, the specific contribution of this particular tribromotoluene isomer is not documented.

Role in the Total Synthesis of Natural Products

Similarly, there is no available information to suggest that this compound has been employed as a key building block in the total synthesis of any natural products. The pathways for synthesizing complex natural molecules are often intricate and well-documented, yet this compound does not appear in published synthetic routes.

Construction of Novel Organic Frameworks and Macrocycles

The synthesis of novel organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), as well as the construction of macrocycles, often relies on specifically functionalized aromatic building blocks. The tribromo-substitution pattern of this compound could, in principle, allow for its use as a node or linker in such structures. However, there are no published studies demonstrating its use for these applications.

Integration into Specialty Polymers and Advanced Functional Materials

The incorporation of halogenated compounds into polymers can impart desirable properties such as flame retardancy and increased thermal stability. While there is a patent mentioning a derivative, 1,2,3-tribromo-4-[2-(2,3,4-tribromophenoxy)ethoxy]benzene, in polyurethane flame retardant compositions, information regarding the direct integration of this compound itself into specialty polymers is not available.

Contributions to Polymer Design and Properties

Due to the lack of research on polymers incorporating this compound, there is no data on its specific contributions to polymer design and the resulting material properties.

Exploration in Materials Science Applications

Beyond the aforementioned patent involving a derivative, there is a general absence of literature exploring the use of this compound in broader materials science applications. Its potential in areas such as organic electronics or as a component in functional materials remains unexplored in the available scientific literature.

Research into Catalytic Activities of Brominated Aromatics

Brominated aromatic compounds are fundamental building blocks in modern organic synthesis, primarily due to the reactivity of the carbon-bromine (C-Br) bond in various catalytic cross-coupling reactions. nbinno.com These reactions, often catalyzed by palladium complexes, are pivotal for the construction of complex molecular architectures. nbinno.com The C-Br bond is susceptible to oxidative addition to a low-valent metal catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.

This compound, with its three C-Br bonds, is a prime candidate for participation in such transformations. The electronic environment and steric hindrance around each bromine atom would likely influence their relative reactivity, potentially allowing for selective or sequential functionalization. Key examples of such catalytic reactions include the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a substrate like this compound, this reaction could be used to introduce new aryl, vinyl, or alkyl groups, replacing one or more bromine atoms. This is a widely used method for synthesizing biaryls, styrenes, and other conjugated systems. wikipedia.orglibretexts.org The choice of catalyst, ligands, base, and solvent system would be crucial for controlling the extent of substitution. organic-chemistry.org

Mizoroki-Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound could serve as the aryl halide component, enabling the introduction of alkenyl substituents. The Mizoroki-Heck reaction is a powerful tool for creating complex olefinic structures and has significant applications in the synthesis of natural products and pharmaceuticals. chim.itrsc.org

The catalytic utility of brominated aromatics is a cornerstone of synthetic chemistry, allowing for the construction of molecules for pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Brominated Aromatics

| Reaction Name | Typical Reactants | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Biaryl, Styrene |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Substituted Alkene |

Development of Sensing and Detection Technologies Utilizing Spectroscopic Properties

The spectroscopic properties of aromatic compounds, including their absorption and emission of light, can be finely tuned by the introduction of substituents like bromine atoms. The "heavy atom effect" of bromine can influence the photophysical properties of a molecule, particularly by promoting intersystem crossing from singlet to triplet excited states. This can affect both fluorescence and phosphorescence characteristics. These tailored spectroscopic properties are valuable in the development of chemical sensors and detection technologies.

Research has shown that brominated aromatic compounds can be used as precursors for advanced materials with sensing capabilities. For instance, luminescent porous aromatic frameworks (PAFs) synthesized via the Suzuki cross-coupling of tetrabrominated precursors have demonstrated the ability to detect nitroaromatic compounds, which are common explosives. mdpi.com The porous framework allows the analyte to interact with the luminescent material, and the electron-deficient nature of nitro compounds leads to a quenching of the material's fluorescence, providing a detectable signal. mdpi.com Given its structure, this compound could potentially be used as a building block for similar sensory materials.

Furthermore, the incorporation of high-atomic-number elements like bromine into organic semiconductors is a strategy for enhancing their sensitivity to high-energy radiation, such as X-rays. ktu.edu The bromine atoms increase the probability of X-ray photon absorption, which can then be converted into a measurable electrical signal. This approach is promising for developing more sensitive and potentially flexible organic X-ray detectors for medical imaging and security applications. ktu.edu

The development of fluorescent chemosensors for various aromatic compounds has also been demonstrated using supramolecular systems where analyte binding alters the fluorescence emission of a porphyrin core. rsc.org While not directly involving a brominated aromatic as the sensor itself, this highlights the principle of using molecular interactions to generate a spectroscopic signal for detection. The unique electronic properties conferred by multiple bromine substituents on an aromatic ring could be exploited in the design of new sensor molecules.

Table 2: Spectroscopic Properties of Brominated Aromatics and Their Sensing Applications

| Property | Influence of Bromine | Potential Sensing Application | Detection Principle |

| Fluorescence | Can cause quenching due to the heavy atom effect. Can be a feature of a larger conjugated system built from brominated precursors. | Detection of nitroaromatics by luminescent frameworks. | Analyte-induced fluorescence quenching. mdpi.com |

| UV-Visible Absorption | Causes a bathochromic (red) shift in absorption bands compared to the non-brominated parent compound. | Precursors for materials in optical devices. | Alteration of electronic transitions. mdpi.com |

| X-ray Absorption | Significantly increases the absorption cross-section for high-energy photons. | Organic X-ray detectors. | Enhanced generation of charge carriers upon X-ray irradiation. ktu.edu |

Future Research Directions and Emerging Trends for 1,2,3 Tribromo 4 Methylbenzene

Discovery of Highly Selective and Sustainable Synthetic Methodologies

The development of environmentally benign and highly selective synthetic routes to polysubstituted aromatic compounds is a cornerstone of modern green chemistry. For 1,2,3-Tribromo-4-methylbenzene, future research will likely pivot away from traditional bromination methods, which often lack regioselectivity and can generate significant waste streams.

Emerging trends point towards the use of innovative catalytic systems and alternative brominating agents. For instance, procedures utilizing a bromide/bromate couple in an aqueous acidic medium offer a stable, non-hazardous, and inexpensive alternative to liquid bromine for the regioselective bromination of toluene (B28343) derivatives rsc.orgrsc.org. These methods, conducted under ambient conditions, represent a significant step towards greener synthetic protocols. Another promising avenue is the use of two-phase mixtures, such as sodium bromide and aqueous hydrogen peroxide in the presence of visible light, which provides a convenient system for benzylic bromination of toluenes while minimizing the use of toxic molecular bromine scribd.com.

Furthermore, the use of supercritical carbon dioxide (SC-CO2) as a solvent for free-radical side-chain bromination of alkylaromatics is an environmentally benign substitute for traditional chlorinated solvents nih.gov. Research into these and other novel approaches, such as photocatalytic oxidative benzylic bromination with hydrobromic acid and hydrogen peroxide, will be crucial for the sustainable production of this compound and its derivatives.

Table 1: Comparison of Traditional and Emerging Bromination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional | Liquid Bromine, Lewis Acid | Often harsh, organic solvents | Well-established | Low regioselectivity, hazardous reagents, waste generation |

| Bromide/Bromate Couple | NaBr/NaBrO₃, Acid | Aqueous medium, ambient temp. | Green, safe, inexpensive, high selectivity rsc.orgrsc.org | May require specific pH control |

| Two-Phase Photochemical | NaBr, H₂O₂, Visible Light | Biphasic system, ambient temp. | Avoids liquid bromine, milder conditions scribd.com | May have limitations in scale-up |

| Supercritical CO₂ | N-bromosuccinimide (NBS) | Supercritical CO₂ | Environmentally benign solvent, high yields nih.gov | Requires specialized high-pressure equipment |

In-depth Mechanistic Understanding of Complex Catalytic Transformations

The three bromine atoms on the this compound ring offer multiple sites for further functionalization through catalytic cross-coupling reactions. A deeper mechanistic understanding of these transformations is essential for designing selective and efficient syntheses of novel derivatives. Future research will likely focus on leveraging the subtle differences in the reactivity of the bromine atoms at the 1, 2, and 3 positions.

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. Mechanistic studies, combining experimental techniques like kinetic analysis and isotope labeling with computational modeling, will be crucial to elucidate the intricate steps of oxidative addition, transmetalation, and reductive elimination involving this compound nih.govresearchgate.netrsc.orgrsc.org. For instance, understanding the factors that govern the selective activation of one C-Br bond over the others will be a key area of investigation.

Furthermore, exploring the reactivity of this compound in other catalytic systems, such as those based on copper or nickel, could reveal new transformation pathways. For example, copper-catalyzed hydrodehalogenation of brominated aromatic pollutants has been shown to be effective and could be adapted for selective debromination of this compound.

Advancements in Hyphenated Spectroscopic and Structural Characterization Techniques

The unambiguous identification and structural elucidation of this compound and its derivatives, especially in complex mixtures, necessitate the use of advanced analytical techniques. Hyphenated spectroscopic methods, which couple the separation power of chromatography with the detailed structural information from spectroscopy, are indispensable in this regard.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile halogenated compounds. Future advancements will likely focus on the development of more sensitive and selective detectors, as well as novel ionization techniques to minimize fragmentation and provide clearer molecular ion information for complex brominated toluenes.

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and LC-MS-NMR are emerging as powerful online techniques for the direct structural characterization of analytes in complex mixtures nih.gov. These methods will be particularly valuable for identifying and characterizing reaction intermediates and products from the catalytic transformations of this compound without the need for tedious isolation and purification steps.

For definitive structural confirmation, single-crystal X-ray diffraction remains the gold standard. Future research may involve the synthesis and crystallization of novel derivatives of this compound to study their solid-state structures and intermolecular interactions.

Table 2: Hyphenated Techniques for the Analysis of Brominated Aromatics

| Technique | Principle | Information Obtained | Future Trends |

| GC-MS | Separation by volatility, identification by mass-to-charge ratio | Molecular weight, fragmentation patterns | High-resolution MS, novel ionization methods |

| LC-NMR | Separation by polarity, structural elucidation by NMR | Connectivity, stereochemistry | Increased sensitivity, cryo-probes, micro-coils |

| LC-MS-NMR | Combines LC separation with both MS and NMR detection | Comprehensive structural information from a single run nih.gov | Improved interfaces and data processing |

Predictive Modeling and In Silico Design of Novel Derivatives

Computational chemistry and in silico modeling are becoming increasingly vital in chemical research, offering the ability to predict molecular properties and guide the design of new compounds with desired functionalities. For this compound, these approaches can accelerate the discovery of novel derivatives with specific applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties nih.govmdpi.comnih.gov. By training these models on existing data for related brominated aromatic compounds, it may be possible to predict the properties of newly designed derivatives, thereby prioritizing synthetic efforts.

Density functional theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives peerj.com. These calculations can help in understanding reaction mechanisms, predicting reaction outcomes, and designing molecules with tailored electronic properties for applications in materials science or medicinal chemistry. Molecular dynamics simulations can further be employed to study the conformational behavior and intermolecular interactions of these compounds in different environments.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of polybrominated compounds in various industrial applications has raised concerns about their environmental fate and potential toxicity nih.gov. Although specific data for this compound is limited, it is crucial to conduct a comprehensive environmental risk assessment based on its structural similarity to other polybrominated aromatic hydrocarbons.

Future research should focus on understanding the persistence, bioaccumulation, and toxicity of this compound. Studies on its environmental degradation pathways, including photolytic, chemical, and biological degradation, will be essential. For instance, understanding the microbial degradation of toluene and other aromatic hydrocarbons can provide insights into potential bioremediation strategies nih.govwur.nlresearchgate.netresearchgate.net.

In the event of environmental contamination, developing effective remediation strategies will be paramount. Bioremediation, which utilizes microorganisms to break down pollutants, offers a potentially sustainable and cost-effective solution. Research into identifying and engineering microbes capable of degrading polybrominated toluenes will be a key area of investigation. Phytoremediation, the use of plants to remove or detoxify pollutants, could also be explored. Additionally, advanced oxidation processes and other chemical remediation techniques could be investigated for their efficacy in breaking down this compound in soil and water.

Exploration of Undiscovered Applications in Interdisciplinary Fields

The unique arrangement of three bromine atoms and a methyl group on the benzene (B151609) ring of this compound provides a versatile scaffold for the synthesis of a wide range of functionalized molecules with potential applications in various interdisciplinary fields.

In materials science, polyhalogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rug.nl. The bromine atoms can serve as handles for further chemical modifications to tune the electronic and photophysical properties of the resulting materials. The potential of this compound as a building block for novel functional materials remains largely unexplored.

In medicinal chemistry, halogen atoms are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to biological targets rug.nl. The tribrominated pattern of this compound offers a unique platform for the design and synthesis of novel bioactive compounds. Future research could involve the synthesis of libraries of derivatives and their screening for various biological activities.

Furthermore, this compound could find applications in the development of novel functionalized nanoparticles and other advanced materials nih.govnih.gov. The exploration of these and other potential applications will require collaborative efforts across different scientific disciplines, including synthetic chemistry, materials science, biology, and engineering.

Q & A

Q. How can researchers design a selective bromination protocol for synthesizing 1,2,3-Tribromo-4-methylbenzene from 4-methylbenzene derivatives?

To achieve regioselective bromination, consider using Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (0–25°C) to direct bromine addition to the ortho and para positions. Sequential bromination steps with intermediate purification (e.g., column chromatography) can minimize over-bromination. Monitor reaction progress via GC-MS or HPLC to confirm intermediate formation . For safety, implement protocols for handling bromine vapors, such as fume hoods and gas traps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Combine ¹H/¹³C NMR to identify methyl and aromatic proton environments, noting deshielding effects from bromine substituents. Mass spectrometry (EI-MS) can confirm molecular weight (M⁺ at m/z 328) and fragmentation patterns. X-ray crystallography resolves spatial arrangements of bromine atoms, critical for understanding steric effects in downstream reactions. Cross-validate purity using melting point analysis and TLC .

Q. How should researchers safely handle and dispose of this compound in the lab?

Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and purification steps to mitigate inhalation risks. Collect waste in halogenated solvent containers and coordinate with certified hazardous waste disposal services. Avoid aqueous neutralization, as brominated aromatics may persist in the environment .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-Br bonds, identifying the most labile site for Suzuki-Miyaura coupling. Compare activation barriers for different palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies under inert atmospheres .

Q. What strategies optimize the use of this compound as a building block in click chemistry applications?

Leverage its trifunctional bromine sites for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Pre-functionalize one bromine group with an alkyne via Sonogashira coupling, retaining the remaining bromines for subsequent modifications. Use HPLC-DAD to track multi-step reaction efficiencies and minimize side products .

Q. How can researchers assess the environmental toxicity of this compound using in vitro models?

Conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenicity. For ecotoxicology, use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (Chlorella vulgaris). Analyze bioaccumulation potential via octanol-water partition coefficients (log Kₒw) estimated using EPI Suite .

Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?

High bromine content increases molecular weight and reduces solubility, complicating crystal growth. Use slow evaporation in dichloromethane/hexane mixtures at 4°C. For stubborn cases, employ crystal engineering with co-crystallizing agents (e.g., triphenylphosphine oxide) to stabilize lattice structures. Characterize crystal packing with Mercury software to assess halogen-bonding interactions .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Variations may stem from impurities or polymorphic forms. Reproduce synthesis using literature protocols (e.g., from J. Org. Chem.), then recrystallize from multiple solvents (ethanol vs. acetone). Compare DSC thermograms to identify polymorph transitions. Cross-reference with high-purity commercial standards if available .

Q. What statistical approaches validate the reproducibility of synthetic yields across labs?

Perform interlaboratory studies using standardized protocols (e.g., ISO 5725). Apply Grubbs’ test to identify outliers in yield data. Use ANOVA to assess variance between operators or equipment. Publish raw datasets with Open Science Framework (OSF) to enable meta-analyses .

Methodological Frameworks